molecular formula C8H7Cl2NO3S B8576245 2-[(1,2-Dichloroethenyl)oxy]benzene-1-sulfonamide CAS No. 82020-68-6

2-[(1,2-Dichloroethenyl)oxy]benzene-1-sulfonamide

Cat. No.: B8576245
CAS No.: 82020-68-6
M. Wt: 268.12 g/mol
InChI Key: CBRHEUQIZQBPBG-UHFFFAOYSA-N
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Description

2-[(1,2-Dichloroethenyl)oxy]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C8H7Cl2NO3S and its molecular weight is 268.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

82020-68-6

Molecular Formula

C8H7Cl2NO3S

Molecular Weight

268.12 g/mol

IUPAC Name

2-(1,2-dichloroethenoxy)benzenesulfonamide

InChI

InChI=1S/C8H7Cl2NO3S/c9-5-8(10)14-6-3-1-2-4-7(6)15(11,12)13/h1-5H,(H2,11,12,13)

InChI Key

CBRHEUQIZQBPBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(=CCl)Cl)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 17.5 g of 2-(1,2-dichlorovinyloxy)phenylsulfonyl-chloride in 150 ml of methylenechloride is added slowly to a mixture of 30 ml of methylene chloride, 50 ml of water and 50 ml of 30% aqueous ammonia. The reaction mixture is stirred for 6 hours at a temperature of 20°-25° C. The organic phase is washed with water, dried over sodium sulfate and evaporated to a volume of 40 ml. The crystallised 2-(1,2-dichlorovinyloxy)phenylsulfonamide is separated and dried. Yield: 12.5 g, m.p. 147°-149° C.
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Twenty four grams of 1-(2-aminophenoxy)-1,2-dichloroethene was dissolved in a mixture of 25 ml acetic acid, 25 ml of 12N hydrochloric acid and 50 ml of water. The grown mixture was cooled to 0° and a solution of 8.28 g of sodium nitrite in 15 ml of water was added dropwise. The resulting brown suspension was stirred at below 5° for one-half hour and then added to a stirred suspension of 3 g copper sulfate, 90 ml of 12N hydrochloric acid and 62 ml of 40% sodium bisulfite. The resultant mixture was allowed to warm to room temperature and stirred for sixteen hours. It was then extracted with methylene chloride, the combined organic phases washed with water and saturated aqueous sodium chloride, dried over magnesium sulfate and added dropwise to 100 ml of methylene chloride containing 12.5 ml of liquified ammonia at -78°. This mixture was allowed to stir for two days at room temperature, then cooled to 0° and acidified with 10% hydrochloric acid. After separating the resultant two phases, the methylene chloride phase was washed with water and saturated sodium chloride followed by drying over magnesium sulfate and evaporation of the solvent to give 18.79 g of a solid melting at 145°-148°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.28 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
62 mL
Type
reactant
Reaction Step Four
Quantity
3 g
Type
catalyst
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four

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